molecular formula C14H18N2O B12070778 9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole CAS No. 15918-86-2

9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

Cat. No.: B12070778
CAS No.: 15918-86-2
M. Wt: 230.31 g/mol
InChI Key: KOSKDCNBMSADMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole is a synthetic compound belonging to the class of ibogalogs, which are simplified analogues of iboga alkaloids . Its core structure consists of an indole ring fused to a largely hydrogenated seven-membered azepine ring, simplifying the more complex structure of natural products like ibogaine . This structural class is of significant interest in modern neuropharmacology research for its potential interactions with key central nervous system targets. Ibogalogs are primarily investigated for their complex pharmacological profile at serotonergic receptors. Research on closely related analogues, such as tabernanthalog (TBG) and ibogainalog (IBG), has shown that these compounds can act as potent agonists of the serotonin 5-HT2A receptor, a key site of action for psychoplastogens . Some ibogalogs are reported to produce antidepressant-like, anxiolytic-like, and antiaddictive effects in preclinical animal models, with certain analogues appearing to be non-hallucinogenic based on behavioral proxies like the head-twitch response . The 9-methoxy substitution pattern, as found in ibogainalog (IBG), is a key structural feature of interest in this research area . In addition to serotonergic activity, studies on related compounds like DM506 (an ibogaminalog) indicate that this class can also act as inhibitors of specific nicotinic acetylcholine receptor (nAChR) subtypes, including α7 and α9α10, via non-competitive, allosteric mechanisms . This suggests a multifaceted pharmacological profile that may modulate both serotonergic and cholinergic signaling pathways. Furthermore, ibogalogs have been reported to have dramatically reduced potency at the hERG channel compared to ibogaine, which is a positive indicator for a potentially improved cardiac safety profile in research settings . Researchers are exploring these mechanisms to better understand their implications for treating neuropsychiatric and neurodegenerative conditions. This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

15918-86-2

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

9-methoxy-6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole

InChI

InChI=1S/C14H18N2O/c1-16-13-4-3-10(17-2)9-12(13)11-5-7-15-8-6-14(11)16/h3-4,9,15H,5-8H2,1-2H3

InChI Key

KOSKDCNBMSADMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCNCC2)C3=C1C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials :

    • 5-Methoxy tryptamine (or substituted variants) reacts with 2-bromo-2-formyl propane (or other alkyl aldehydes) in acetic acid.
    • Acetic acid acts as both solvent and catalyst, facilitating imine formation and subsequent cyclization.
  • Key Steps :

    • Cyclization : Heating at 60°C under nitrogen for 2–15 hours induces ring closure, forming the azepino[4,5-b]indole scaffold.
    • Work-Up : The reaction mixture is concentrated under reduced pressure, dissolved in methylene chloride, and washed with sodium carbonate to remove residual acid.
  • Substituent Control :

    • The methyl group at position 6 is introduced via the aldehyde component (e.g., 2-bromo-2-formyl propane), while methoxy groups are pre-installed on the tryptamine.

Example :

Reactant Aldehyde Conditions Product
5-Methoxy tryptamine 2-Bromo-2-formyl propane 60°C, N₂, 2 hours 9-Methoxy-6-methyl-azepinoindole

Post-Synthetic Functionalization

Methoxy Group Introduction

  • Late-Stage Etherification :
    • Hydroxy intermediates (e.g., 5-hydroxy-azepinoindoles) undergo methylation using methyl iodide or dimethyl sulfate in the presence of a base.
    • Example : Treatment of 5-hydroxy-6-methyl-azepinoindole with CH₃I/K₂CO₃ in DMF yields the 9-methoxy derivative.

Purification and Characterization

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients isolates the target compound.
  • Spectroscopy :
    • ¹H NMR : Distinct signals for methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 1.2–1.5 ppm).
    • MS : Molecular ion peak at m/z 230.31 (C₁₄H₁₈N₂O).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Reductive Amination 40–60 ≥95 One-pot synthesis Requires toxic aldehydes
Fischer Synthesis 20–30 85–90 Scalable for analogs Multi-step, low ring-expansion yield

Chemical Reactions Analysis

Types of Reactions: Azepino[4,5-b]indole derivatives can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific functional groups present in the azepino[4,5-b]indole derivative and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Neuropathic Pain Management
Recent studies have indicated that derivatives of this compound exhibit significant anti-hypersensitivity activity. Specifically, research has shown that novel compounds derived from iboga alkaloids—including 9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole—can alleviate neuropathic pain in mouse models. The mechanism involves the activation of the 5-HT2A receptor, leading to reduced mechanical hyperalgesia and allodynia .

2. Psychoplastogenic Properties
The compound has been investigated for its potential as a psychoplastogen. Psychoplastogens are substances that can induce structural and functional changes in neurons. The pharmacological activity of related compounds has been linked to their interaction with nicotinic acetylcholine receptors and GABA receptors. These interactions may contribute to cognitive enhancement and neuroprotection .

3. Anti-inflammatory Effects
Research suggests that the compound may also possess anti-inflammatory properties. In specific models of colitis and other inflammatory conditions, derivatives have shown promise in reducing inflammation and associated pain symptoms .

Case Studies

Study TitleYearFindingsReference
Anti-hypersensitivity Activity of Ibogalogs2024Demonstrated efficacy in reducing neuropathic pain through 5-HT2A receptor activation
Psychoplastogenic Effects of Tabernanthalog2024Investigated interactions with nicotinic receptors leading to cognitive enhancement
Inhibition of Nicotinic Acetylcholine Receptors2024Showed higher potency than traditional treatments for certain receptor types

Mechanism of Action

The mechanism of action of azepino[4,5-b]indole derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as agonists or antagonists of various receptors, enzymes, and ion channels. For example, some derivatives have been shown to modulate serotonin receptors, which are involved in mood regulation and neurological function .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Hexahydroazepinoindoles

Compound Name Substituents Molecular Formula Molecular Weight Key Pharmacological Activity Reference
9-Methoxy-6-methyl derivative 9-OCH₃, 6-CH₃ C₁₃H₁₆N₂O 216.28 Analgesic, 5-HT2A activation
DM506 (3-Methyl derivative) 3-CH₃ C₁₂H₁₄N₂ 186.26 Sedative, anxiolytic (5-HT2A)
IBG (9-Methoxy-3-methyl derivative) 9-OCH₃, 3-CH₃ C₁₃H₁₆N₂O 216.28 Non-hallucinogenic pain relief
9-(Phenylsulfonyl) derivative 9-SO₂C₆H₅ C₁₈H₁₈N₂O₂S 326.41 CNS modulation (anxiety/depression)
9-[(4-Fluorophenyl)sulfonyl] derivative 9-SO₂C₆H₄F C₁₈H₁₇FN₂O₂S 344.40 Enhanced receptor selectivity

Substituent Impact :

  • Methoxy position : The 9-methoxy group in IBG and the target compound enhances metabolic stability and receptor binding compared to 8-methoxy analogues (e.g., TBG) .
  • Methyl position : 6-Methyl substitution (target compound) improves lipophilicity and bioavailability over 3-methyl derivatives (DM506) .
  • Arylsulfonyl groups : 9-Arylsulfonyl derivatives exhibit stronger binding to serotonin receptors and prolonged half-lives compared to alkoxy-substituted compounds .

Pharmacological Profiles

Receptor Affinity and Selectivity

  • 5-HT2A Activation: The target compound and DM506 both activate 5-HT2A receptors but differ in downstream effects.
  • CNS Penetration : Arylsulfonyl derivatives (e.g., 9-(phenylsulfonyl)) show higher blood-brain barrier permeability due to increased molecular weight and polarity .

Biological Activity

9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole (CAS No. 19869-44-4) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-neurodegenerative effects, anticholinesterase activity, and other pharmacological effects.

  • Molecular Formula : C14H19ClN2O
  • Molecular Weight : 266.77 g/mol
  • Density : 1.12 g/cm³
  • Boiling Point : 383.7 °C
  • Flash Point : 185.9 °C

Biological Activity Overview

The compound exhibits a range of biological activities that are primarily associated with indole derivatives. Indoles are known for their diverse pharmacological profiles, which include anti-inflammatory, anti-cancer, and neuroprotective effects.

1. Anti-neurodegenerative Activity

Recent studies have highlighted the potential of indole-based compounds in treating neurodegenerative diseases. For instance, modifications in the indole structure have shown promising results in inhibiting enzymes related to Alzheimer's disease:

CompoundIC50 (µM)Target Enzyme
Compound A11.9Butyrylcholinesterase (BChE)
Compound B4.33Acetylcholinesterase (AChE)

These findings suggest that structural modifications can enhance the inhibitory potency against key enzymes involved in neurodegeneration .

2. Anticholinesterase Activity

The compound has been evaluated for its ability to inhibit cholinesterases, which are crucial in neurotransmission and are implicated in various neurological disorders:

Study ReferenceCompoundAChE Inhibition IC50 (µM)BChE Inhibition IC50 (µM)
9-Methoxy-6-methyl...26.2211.33
Derivative X5.39Not reported

These results indicate that certain derivatives of the compound possess significant anticholinesterase activity, making them candidates for further development as therapeutic agents for cognitive disorders.

3. Anticancer Properties

Indole derivatives have also been explored for their anticancer potential. For example, compounds derived from indoles have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineCompound TestedIC50 (µM)
HeLaCompound C22
A549Compound D3.02

These studies underline the importance of the indole framework in developing anticancer agents .

The mechanisms through which these compounds exert their biological effects often involve interactions at the molecular level with neurotransmitter receptors and enzymes:

  • Cholinesterase Inhibition : The binding affinity to AChE and BChE suggests that these compounds can modulate neurotransmitter levels in synaptic clefts.
  • Neuroprotective Effects : Some studies indicate that these compounds may enhance neuroprotection through antioxidant mechanisms or by modulating inflammatory pathways.

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in preclinical models:

  • Model of Alzheimer's Disease : In a mouse model treated with a cholinergic antagonist, administration of an indole derivative led to improved memory retention and reduced neuroinflammation.
  • Cancer Models : Indole derivatives were tested on xenograft models where they significantly inhibited tumor growth compared to controls.

Q & A

Q. What analytical techniques confirm stereochemistry in chiral derivatives?

  • Methodology : Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) separates enantiomers. Circular Dichroism (CD) spectroscopy and Vibrational Circular Dichroism (VCD) provide complementary stereochemical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.